molecular formula C6H6N2O3S B12150008 2-Thiazoleacetic acid, alpha-(hydroxyimino)-4-methyl-

2-Thiazoleacetic acid, alpha-(hydroxyimino)-4-methyl-

Cat. No.: B12150008
M. Wt: 186.19 g/mol
InChI Key: YILPWUVCUSKSOW-YWEYNIOJSA-N
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Description

2-Thiazoleacetic acid, alpha-(hydroxyimino)-4-methyl- is a heterocyclic compound that contains a thiazole ring. Thiazoles are five-membered aromatic heterocycles containing one sulfur and one nitrogen atom. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agrochemicals, and industrial processes .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs the Hantzsch synthesis due to its simplicity and efficiency. The reaction typically involves the use of thiourea and alpha-halocarbonyl compounds under controlled conditions to ensure high yields and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of thiazolidines

    Substitution: Formation of various substituted thiazoles

Mechanism of Action

The compound exerts its effects primarily through its ability to bind to metal ions such as iron (Fe2+) and mercury (Hg2+). This binding can catalyze various biochemical reactions, including the formation of acetic acid derivatives. The compound’s anti-inflammatory properties are attributed to its interaction with specific molecular targets and pathways involved in the inflammatory response .

Comparison with Similar Compounds

Uniqueness: 2-Thiazoleacetic acid, alpha-(hydroxyimino)-4-methyl- stands out due to its unique combination of a thiazole ring and an alpha-hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C6H6N2O3S

Molecular Weight

186.19 g/mol

IUPAC Name

(2E)-2-hydroxyimino-2-(4-methyl-1,3-thiazol-2-yl)acetic acid

InChI

InChI=1S/C6H6N2O3S/c1-3-2-12-5(7-3)4(8-11)6(9)10/h2,11H,1H3,(H,9,10)/b8-4-

InChI Key

YILPWUVCUSKSOW-YWEYNIOJSA-N

Isomeric SMILES

CC1=CSC(=N1)/C(=N/O)/C(=O)O

Canonical SMILES

CC1=CSC(=N1)C(=NO)C(=O)O

Origin of Product

United States

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